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Undecanenitrile, 2-(acetyloxy)-

Cat. No.: B14312580
CAS No.: 110301-59-2
M. Wt: 225.33 g/mol
InChI Key: FMNFVHGKFFIAFE-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry Research

Undecanenitrile (B1346573), 2-(acetyloxy)- is a bifunctional organic compound. Structurally, it is the acetate (B1210297) ester of the cyanohydrin derived from decanal. The core of its chemical identity lies in the α-acyloxynitrile functionality. Cyanohydrins themselves are key intermediates formed by the addition of hydrogen cyanide to aldehydes or ketones. ncert.nic.inlibretexts.org Subsequent acylation of the hydroxyl group yields the corresponding acyloxy-nitrile.

The presence of both a nitrile and an ester group on adjacent carbons creates a versatile synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functionalities, while the acetyloxy group can serve as a leaving group or be hydrolyzed back to an alcohol. This dual reactivity allows for complex molecular transformations. The long C₉H₁₉ alkyl chain of undecanenitrile, 2-(acetyloxy)- makes it a lipophilic molecule, suggesting potential applications in contexts requiring solubility in nonpolar organic solvents.

Significance in Contemporary Chemical Synthesis and Methodology

The true significance of compounds like Undecanenitrile, 2-(acetyloxy)- lies in the synthetic utility of the α-acyloxynitrile group. This moiety is considered a valuable building block in organic synthesis for several reasons:

Acyl Anion Equivalents: The α-acyloxynitrile group can function as a masked acyl anion. Under specific conditions, the proton at the α-position can be removed by a base, and the resulting carbanion can react with various electrophiles, effectively achieving the synthetic equivalent of an acyl anion addition.

Precursors to Important Motifs: Cyanohydrins and their derivatives are valuable precursors to a range of important organic molecules. ncert.nic.inbyjus.com For instance, the hydrolysis of the nitrile group followed by reduction can lead to β-amino alcohols, a common structural motif in pharmaceuticals.

Asymmetric Synthesis: The synthesis of chiral cyanohydrins is a well-established field, with numerous catalytic asymmetric methods available. nih.govacs.org These methods allow for the creation of enantiomerically enriched α-hydroxynitriles, which can then be acylated to form chiral α-acyloxynitriles. These chiral building blocks are crucial for the synthesis of enantiomerically pure drugs and natural products. nih.gov

The general synthesis of α-acyloxynitriles can be achieved through several routes. One common method involves the reaction of an aldehyde with a cyanide source, followed by in-situ or subsequent acylation with an acylating agent like acetic anhydride (B1165640). cdnsciencepub.com Phase-transfer catalysis has been shown to be effective for these transformations, particularly for aldehydes. cdnsciencepub.com

Overview of Research Trajectories for Similar Acetyloxy-Nitrile Compounds

Research involving α-acyloxynitriles has followed several key trajectories, highlighting their versatility:

Development of Catalytic Asymmetric Cyanation: A major focus has been the development of efficient catalysts for the enantioselective addition of cyanide to carbonyl compounds. nih.govrsc.orgnih.govpsu.edu This research is critical as it provides access to chiral cyanohydrins, the direct precursors to chiral acyloxy-nitriles.

Radical Chemistry: More recently, α-(acyloxy)alkyl radicals, generated from precursors like α-(acyloxy)alkyl xanthates, have been explored in organic synthesis. These radicals can participate in various carbon-carbon bond-forming reactions, including additions to alkenes and aromatic rings, offering novel pathways to complex molecules. mdpi.com

Applications in Total Synthesis: The synthetic utility of cyanohydrin acetates and related compounds is demonstrated by their use in the total synthesis of natural products. They serve as versatile intermediates that can be transformed into various functional groups as needed. mdpi.com

Multicomponent Reactions: The reactivity of the cyanohydrin moiety lends itself to multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, enhancing synthetic efficiency.

While "Undecanenitrile, 2-(acetyloxy)-" itself is not a widely cited molecule, the research into its core functional group continues to be an active and important area of modern organic chemistry.

Data Tables

Table 1: Physicochemical Properties of Undecanenitrile, 2-(acetyloxy)-

PropertyValue
Molecular Formula C₁₃H₂₃NO₂
Molecular Weight 225.33 g/mol
IUPAC Name 2-(acetyloxy)undecanenitrile
Structure CH₃(CH₂)₈CH(OC(O)CH₃)C≡N
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 10

Note: Data is calculated based on the chemical structure.

Table 2: Synthetic Utility of the α-Acyloxynitrile Functional Group

TransformationReagents/ConditionsProduct TypeSignificance
Hydrolysis (Nitrile) Acid or base catalysis (e.g., HCl, NaOH)α-Hydroxy Carboxylic AcidAccess to functionalized carboxylic acids.
Reduction (Nitrile) Reducing agents (e.g., LiAlH₄, H₂/Catalyst)β-Amino AlcoholKey structural motif in pharmaceuticals.
Radical Formation Xanthate precursor, initiatorα-(Acyloxy)alkyl RadicalC-C bond formation via radical addition. mdpi.com
Acyl Anion Equivalent Strong base, electrophileSubstituted KetoneMasked nucleophilic acyl group.
Cyclization Intramolecular reactionHeterocycles (e.g., Oxazolines)Synthesis of cyclic structures. organic-chemistry.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO2 B14312580 Undecanenitrile, 2-(acetyloxy)- CAS No. 110301-59-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110301-59-2

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

1-cyanodecyl acetate

InChI

InChI=1S/C13H23NO2/c1-3-4-5-6-7-8-9-10-13(11-14)16-12(2)15/h13H,3-10H2,1-2H3

InChI Key

FMNFVHGKFFIAFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C#N)OC(=O)C

Origin of Product

United States

Synthetic Methodologies and Strategies for Undecanenitrile, 2 Acetyloxy

Retrosynthetic Analysis of Undecanenitrile (B1346573), 2-(acetyloxy)-

A retrosynthetic analysis of Undecanenitrile, 2-(acetyloxy)- provides a logical roadmap for its synthesis by breaking down the complex target molecule into simpler, commercially available starting materials. The primary disconnections are centered around the key functional groups: the ester and the nitrile.

The initial and most logical disconnection is at the ester linkage of the acetyloxy group. This reveals a key intermediate, 2-hydroxyundecanenitrile, and acetic anhydride (B1165640) or a related acetylating agent as the synthetic equivalent. This simplifies the target molecule to a bifunctional compound containing a hydroxyl and a nitrile group on adjacent carbons.

A subsequent disconnection of the 2-hydroxyundecanenitrile intermediate involves breaking the carbon-carbon bond between the nitrile carbon and the C2 of the undecane (B72203) chain. This leads to two precursor molecules: undecanal (B90771), a long-chain aldehyde, and a source of cyanide, such as hydrogen cyanide or a cyanide salt. This retrosynthetic pathway is advantageous as it utilizes readily available and relatively inexpensive starting materials.

An alternative, though potentially more complex, retrosynthetic approach could involve the direct functionalization of an undecanenitrile backbone. This would require the selective introduction of an acetyloxy group at the C2 position, a transformation that can be challenging to achieve with high regioselectivity.

Disconnection Synthetic Precursors Key Transformation
C-O bond of ester2-Hydroxyundecanenitrile, Acetic AnhydrideEsterification
C-CN bondUndecanal, Cyanide sourceCyanohydrin formation

Approaches to Constructing the Undecanenitrile Backbone

The undecanenitrile backbone can be synthesized through several established methods in organic chemistry. A primary route involves the nucleophilic substitution of a suitable undecyl halide with a cyanide salt. For instance, 1-bromoundecane (B50512) can react with sodium or potassium cyanide in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to yield undecanenitrile. This is a classic SN2 reaction and is effective for preparing straight-chain nitriles. libretexts.orgchemguide.co.uk

Another common method is the dehydration of undecanamide. libretexts.orgchemguide.co.uk This reaction is typically carried out using a strong dehydrating agent, such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂). The amide itself can be prepared from undecanoic acid or its derivatives.

More advanced and atom-economical methods involve the catalytic α-alkylation of a smaller nitrile with an alcohol. For example, a shorter chain nitrile could be alkylated with a long-chain alcohol using a homogeneous cobalt or manganese catalyst through a "borrowing hydrogen" mechanism. organic-chemistry.orgrsc.orgrsc.orgorganic-chemistry.org This process involves the in-situ oxidation of the alcohol to an aldehyde, followed by a Knoevenagel-type condensation with the nitrile, and subsequent reduction of the resulting unsaturated nitrile.

Strategies for Introducing the 2-(Acetyloxy) Substituent

The introduction of the 2-(acetyloxy) group is a critical step in the synthesis of the target molecule. This can be achieved through direct acetyloxylation or by functionalizing a precursor molecule.

Direct Acetyloxylation Reactions

Directly introducing an acetyloxy group at the α-position of an existing undecanenitrile backbone is a challenging transformation. Such reactions often require harsh conditions and may lack selectivity, leading to a mixture of products. While methods for the α-oxidation of nitriles exist, the direct and clean introduction of an acetyloxy group is not a commonly employed strategy for this class of compounds.

Precursor Functionalization and Derivatization

A more reliable and common strategy is the functionalization of a precursor molecule. Following the retrosynthetic analysis, the most logical precursor is 2-hydroxyundecanenitrile. This intermediate can be synthesized by the reaction of undecanal with a cyanide source. libretexts.orgchemguide.co.uksavemyexams.comyoutube.com Typically, this reaction is carried out by treating the aldehyde with sodium or potassium cyanide in a slightly acidic aqueous solution (pH ~4-5) to generate hydrogen cyanide in situ. chemguide.co.uk This reaction leads to the formation of a racemic mixture of 2-hydroxyundecanenitrile.

Once the 2-hydroxyundecanenitrile is obtained, the secondary alcohol can be acetylated to introduce the acetyloxy group. This is a standard esterification reaction that can be achieved using various acetylating agents. nih.govmdpi.com Acetic anhydride is a common and effective reagent for this purpose, often used in the presence of a base catalyst such as pyridine (B92270) or a tertiary amine to neutralize the acetic acid byproduct. mdpi.com Alternatively, acetyl chloride can be used, typically in the presence of a non-nucleophilic base. The reaction is generally high-yielding and proceeds under mild conditions. It is important to ensure that the reaction conditions are not so harsh as to cause dehydration of the cyanohydrin or hydrolysis of the nitrile group.

Reagent Catalyst/Conditions Selectivity
Acetic AnhydridePyridine, DMAP, or other amine basesHigh for alcohols
Acetyl ChlorideTriethylamine or other non-nucleophilic basesHigh for alcohols
Acetic AcidStrong acid catalyst (e.g., H₂SO₄)May require harsher conditions

Catalytic Methods in Undecanenitrile, 2-(acetyloxy)- Synthesis

Catalytic methods can offer more efficient and sustainable routes to the synthesis of Undecanenitrile, 2-(acetyloxy)-, particularly for the construction of the carbon backbone.

Homogeneous Catalysis

Homogeneous catalysis plays a significant role in the modern synthesis of nitriles. As mentioned in section 2.2, the α-alkylation of nitriles with alcohols catalyzed by transition metal complexes is a powerful tool. organic-chemistry.orgrsc.orgrsc.orgorganic-chemistry.org Well-defined molecular cobalt and manganese complexes have been shown to effectively catalyze this transformation. organic-chemistry.orgrsc.orgorganic-chemistry.org

The proposed mechanism for this reaction is a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" pathway. rsc.orgorganic-chemistry.org The catalyst first dehydrogenates the alcohol to form an aldehyde in situ. This aldehyde then undergoes a condensation reaction with the nitrile to form an α,β-unsaturated nitrile intermediate. Finally, the catalyst facilitates the hydrogenation of this intermediate to yield the α-alkylated nitrile. rsc.org This method is highly atom-economical as the only byproduct is water.

For the synthesis of the undecanenitrile backbone, one could envision the reaction of a short-chain nitrile with a long-chain alcohol, or vice versa, in the presence of a suitable homogeneous catalyst. The choice of catalyst and reaction conditions would be crucial to achieve high yields and selectivity.

Catalyst System Mechanism Key Features
Cobalt-based complexesBorrowing HydrogenEarth-abundant metal, high efficiency
Manganese-based complexesBorrowing HydrogenEarth-abundant metal, good functional group tolerance

Heterogeneous Catalysis

The synthesis of Undecanenitrile, 2-(acetyloxy)- via heterogeneous catalysis primarily involves the formation of the corresponding cyanohydrin, 2-hydroxyundecanenitrile, from undecanal and a cyanide source. This intermediate is then acetylated. Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies purification and reduces waste.

Coordination polymers have been identified as effective heterogeneous catalysts for reactions like the cyanosilylation of aldehydes, a key step in forming cyanohydrins. mdpi.com For instance, copper-based coordination polymers have demonstrated efficacy in catalyzing the addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes. mdpi.com In the context of synthesizing Undecanenitrile, 2-(acetyloxy)-, a similar catalytic system could be employed.

The general reaction proceeds as follows:

Cyanohydrin Formation: Undecanal is reacted with a cyanide source, such as TMSCN, in the presence of a solid-supported catalyst.

Acetylation: The resulting 2-hydroxyundecanenitrile trimethylsilyl ether is then acetylated using an acetylating agent like acetic anhydride, often with an acid or base catalyst, to yield Undecanenitrile, 2-(acetyloxy)-.

Catalyst TypeReactantsSolventTemperatureYield
Zeolite-supported metal catalystUndecanal, TMSCNDichloromethaneRoom TemperatureHigh
Metal-Organic Framework (MOF)Undecanal, KCN/Acetic AnhydrideAcetonitrile (B52724)60°CModerate to High

Organocatalysis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. beilstein-journals.orgmdpi.com For the synthesis of enantiomerically enriched Undecanenitrile, 2-(acetyloxy)-, organocatalysts can be employed to control the stereochemistry of the cyanohydrin formation step. researchgate.net

Chiral Lewis bases, such as certain N,N'-dioxides, can catalyze the enantioselective addition of cyanide to aldehydes. beilstein-journals.org Similarly, bifunctional organocatalysts, which possess both a basic site to activate the cyanide source and an acidic site to activate the aldehyde, are effective. nih.govresearchgate.net

A representative organocatalytic approach would involve:

Asymmetric Cyanation: Reacting undecanal with a cyanide source in the presence of a chiral organocatalyst to form an enantiomerically enriched 2-hydroxyundecanenitrile.

Stereoconservative Acetylation: The resulting chiral cyanohydrin is then acetylated, a reaction that typically does not affect the newly created stereocenter.

OrganocatalystCyanide SourceAdditiveTemperature (°C)Enantiomeric Excess (ee)
Chiral Schiff baseEthyl Cyanoformate--40Up to 99%
Bifunctional thiourea (B124793) catalystKCNAcetic AnhydrideRoom TemperatureHigh

This table illustrates potential organocatalytic systems and outcomes based on established methods for asymmetric cyanohydrin synthesis. researchgate.net

Multi-Step Synthesis Pathways and Intermediate Derivatization

The synthesis of Undecanenitrile, 2-(acetyloxy)- is inherently a multi-step process that relies on the strategic formation and derivatization of key intermediates.

Synthesis of Key Intermediates (e.g., Nitrile Precursors, Acetoxy Precursors)

The primary precursors for Undecanenitrile, 2-(acetyloxy)- are an undecyl aldehyde (undecanal) and a source for the nitrile and acetoxy groups.

Nitrile Precursors: The nitrile group is typically introduced from cyanide sources. Common laboratory reagents include:

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): Often used in conjunction with an acid to generate hydrogen cyanide (HCN) in situ, or in the presence of an aldehyde to form a cyanohydrin. youtube.com

Trimethylsilyl Cyanide (TMSCN): A less toxic and more soluble alternative to metal cyanides for cyanosilylation reactions. researchgate.net

Non-metallic Cyano-group Sources: To circumvent the toxicity of metal cyanides, various organic cyano-group sources have been developed. nih.gov

Nitroacetonitrile: A versatile precursor that can be used in the synthesis of various functionalized nitriles. nih.govrsc.orgresearchgate.net

Acetoxy Precursors: The acetoxy group is introduced via an acetylation reaction. Common acetylating agents include:

Acetic Anhydride: A widely used and reactive acetylating agent.

Acetyl Chloride: A more reactive but also more corrosive alternative to acetic anhydride.

The precursor to both functionalities is often undecanal, which can be synthesized through the oxidation of undecanol.

Convergent and Divergent Synthesis Strategies

Both convergent and divergent synthetic strategies can be envisioned for the synthesis of Undecanenitrile, 2-(acetyloxy)- and its analogues.

Convergent Synthesis: A convergent approach would involve the separate synthesis of two key fragments that are later combined. acs.org For instance:

Fragment A: Synthesis of undecanal.

Fragment B: Preparation of a protected cyanohydrin synthon.

Coupling: Reaction of undecanal with the cyanohydrin synthon, followed by deprotection and acetylation.

Divergent Synthesis: A divergent synthesis strategy would start from a common intermediate, such as 2-hydroxyundecanenitrile, and then create a library of related compounds. libretexts.orgyoutube.com

Common Intermediate: Synthesis of 2-hydroxyundecanenitrile.

Diversification: The hydroxyl group could be acylated with various acid anhydrides or acid chlorides to produce a range of 2-acyloxyundecanenitriles. The nitrile group could also be subjected to various transformations.

This strategy is particularly useful for exploring structure-activity relationships by creating a family of compounds from a single precursor.

Reactivity and Functionalization Studies of Undecanenitrile, 2 Acetyloxy

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) in Undecanenitrile (B1346573), 2-(acetyloxy)- is a versatile functional group that can undergo several types of reactions. Its reactivity is influenced by the presence of the adjacent acetyloxy group, which can affect the electronic properties and steric accessibility of the nitrile carbon.

Nucleophilic Additions to the Nitrile

While direct studies on Undecanenitrile, 2-(acetyloxy)- are limited, the reactivity of related α-acyloxynitriles with nucleophiles has been investigated. For instance, in analogous compounds like 2-acetylbenzonitriles, the nitrile group can participate in tandem reactions involving an initial nucleophilic addition. researchgate.net This suggests that the nitrile carbon in Undecanenitrile, 2-(acetyloxy)- is susceptible to attack by various nucleophiles. The reaction of 2-acetylbenzonitriles with carbon and hetero-nucleophiles under mild conditions leads to the formation of 3,3-disubstituted isoindolinones in high yields through a tandem process. researchgate.net This process involves an initial addition to the ketone, followed by an intramolecular cyclization onto the nitrile. While the starting material is different, this demonstrates the general reactivity of a nitrile group in a molecule containing another electrophilic center.

Reductions of the Nitrile Group

The reduction of the nitrile group offers a pathway to primary amines. In related compounds such as 2-(acetyloxy)-3-butenenitrile, the reduction of the nitrile to an amine is a recognized transformation, highlighting its potential as a versatile intermediate in organic synthesis. ontosight.ai Standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can typically achieve this transformation. The resulting aminomethyl group can be a key building block for the synthesis of more complex molecules.

Derivatization of the Nitrile

The nitrile group can be derivatized into other functional groups. One of the most common derivatizations is the hydrolysis to a carboxylic acid or an amide. Enzymatic hydrolysis of the nitrile group in various 2-acetoxynitriles has been studied to achieve chemoselective transformation in the presence of the ester group. nih.gov Studies using bacterial strains expressing nitrilases or nitrile hydratases have shown that compounds like 2-acetoxyheptanenitrile can be converted. nih.gov Specifically, recombinant Escherichia coli strains overexpressing a nitrilase gene have been successful in converting 2-acetoxynitriles to the corresponding 2-acetoxycarboxylic acids in almost stoichiometric amounts. nih.gov This enzymatic approach is particularly valuable as it can avoid the harsh conditions of acid or base-catalyzed hydrolysis which might affect the acetyloxy group.

Reactivity of the Acetyloxy Moiety

The acetyloxy group (-OAc) is an ester functionality that is prone to nucleophilic acyl substitution reactions. Its reactivity provides a handle for modifying the hydroxyl position of the parent cyanohydrin.

Hydrolysis and Deacetylation Reactions

The hydrolysis of the acetyloxy group in Undecanenitrile, 2-(acetyloxy)- would yield the corresponding α-hydroxy nitrile. This deacetylation can be achieved under acidic or basic conditions. However, a significant challenge in the chemical hydrolysis of 2-acetoxynitriles is the instability of the resulting 2-hydroxynitrile (cyanohydrin). These compounds can readily decompose into the corresponding aldehyde and cyanide, particularly under basic conditions. nih.gov This decomposition pathway was observed as a competing reaction during enzymatic studies with wild-type bacterial strains which possessed esterase activity. nih.gov

The enzymatic hydrolysis of various 2-acetoxynitriles was investigated to assess the chemoselectivity of nitrile hydrolysis over ester hydrolysis. The findings are summarized in the table below.

SubstrateMicroorganism TypeObserved ReactionsOutcome
2-Acetoxybutenenitrile (ABN)Wild-type bacteria (e.g., Pseudomonas, Rhodococcus)Nitrile hydrolysis, Ester hydrolysis, Cyanohydrin decompositionFormation of 2-acetoxycarboxylic acid and significant amounts of cyanide and aldehydes. nih.gov
2-Acetoxyheptanenitrile (AHN)Wild-type bacteria (e.g., Pseudomonas, Rhodococcus)Nitrile hydrolysis, Ester hydrolysis, Cyanohydrin decompositionConversion of the nitrile, but also formation of cyanide and aldehydes due to esterase activity. nih.gov
2-Acetoxy-2-(2-furyl)acetonitrile (AFN)Wild-type bacteria (e.g., Pseudomonas, Rhodococcus)Nitrile hydrolysis, Ester hydrolysis, Cyanohydrin decompositionSimilar to ABN and AHN, showing both desired and undesired hydrolysis. nih.gov
2-Acetoxy-2,3,3-trimethylbutanenitrile (ATMB)Wild-type bacteria (e.g., Pseudomonas, Rhodococcus)No significant metabolismThe sterically hindered substrate was not converted. nih.gov
Various 2-acetoxynitrilesRecombinant E. coli with overexpressed nitrilasePredominant nitrile hydrolysisAlmost stoichiometric conversion to the corresponding 2-acetoxycarboxylic acids with suppressed side reactions. nih.gov

Transesterification Processes

Nucleophilic Substitutions at the Acetyloxy Carbon

The acetyloxy group in Undecanenitrile, 2-(acetyloxy)- presents a reactive site for nucleophilic substitution reactions. The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by various nucleophiles. This can lead to the cleavage of the C-O bond and the formation of a new functional group at the C-2 position of the undecanenitrile backbone.

The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group, in this case, the acetate (B1210297) anion, is eliminated, regenerating the carbonyl group in the newly formed product. The reactivity in these substitutions is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will generally react more readily.

Table 1: Predicted Nucleophilic Substitution Reactions at the Acetyloxy Carbon

NucleophileReagent ExamplePredicted Product
HydroxideSodium Hydroxide2-Hydroxyundecanenitrile
AlkoxideSodium MethoxideUndecanenitrile, 2-methoxycarbonyl-
AmineAmmoniaUndecanenitrile, 2-acetamido-

C-H Functionalization at the Undecanenitrile Backbone

The long alkyl chain of Undecanenitrile, 2-(acetyloxy)- offers numerous C-H bonds that could potentially be functionalized. Modern synthetic methods provide several strategies for the selective activation and transformation of these otherwise inert bonds.

Directed C-H Functionalization Approaches

The nitrile group can act as a directing group in C-H functionalization reactions, guiding a catalyst to a specific C-H bond. rsc.orgnih.govacs.org This approach allows for high regioselectivity that might be difficult to achieve otherwise. For Undecanenitrile, 2-(acetyloxy)-, the nitrile group could direct functionalization to the γ- or δ-positions of the alkyl chain through the formation of a metallacyclic intermediate. The specific position activated often depends on the metal catalyst and the ligands used. For example, palladium-catalyzed reactions have been shown to favor functionalization at the γ-position in some aliphatic nitriles. nih.gov

Transition-Metal-Catalyzed C-H Activation

Transition metal catalysts, including those based on palladium, rhodium, and iridium, are powerful tools for C-H activation. acs.orgnih.govbeilstein-journals.org These catalysts can operate through various mechanisms, such as oxidative addition or concerted metalation-deprotonation, to cleave a C-H bond and form a carbon-metal bond. nih.gov This intermediate can then react with a variety of coupling partners to form new C-C or C-heteroatom bonds. In the context of Undecanenitrile, 2-(acetyloxy)-, the challenge lies in achieving selectivity among the numerous C-H bonds. Without a strong directing effect, functionalization might occur preferentially at the most electron-rich or sterically accessible positions.

Photoredox-Catalyzed C-H Functionalization

Photoredox catalysis has emerged as a mild and efficient method for C-H functionalization. nih.govnih.govresearchgate.netillinois.edu This technique utilizes a photocatalyst that, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates from C-H bonds. These radicals can then participate in a variety of bond-forming reactions. For Undecanenitrile, 2-(acetyloxy)-, a photocatalyst could abstract a hydrogen atom from the alkyl chain, leading to a carbon-centered radical. The position of hydrogen abstraction would be influenced by the stability of the resulting radical, with tertiary C-H bonds being generally more reactive than secondary, and secondary more reactive than primary. The presence of the electron-withdrawing nitrile and acetyloxy groups can influence the regioselectivity of this process. nih.gov

Table 2: Potential Photoredox-Catalyzed C-H Functionalization Reactions

Reaction TypeCoupling Partner ExamplePotential Product
AlkylationActivated AlkenesAlkylated Undecanenitrile Derivative
ArylationAryl HalidesArylated Undecanenitrile Derivative
AminationN-NucleophilesAminated Undecanenitrile Derivative

Radical Functionalization Pathways

Radical reactions provide another avenue for the functionalization of the undecanenitrile backbone. beilstein-journals.org Radicals can be generated from the C-H bonds of the alkyl chain through the use of radical initiators, such as peroxides, or via photoredox catalysis as mentioned above. Once formed, these alkyl radicals can undergo a variety of transformations, including addition to multiple bonds or reaction with radical trapping agents. For instance, a radical generated on the undecanenitrile chain could be trapped by a molecule like oxygen to form a hydroperoxide, or by a halogen source to introduce a halogen atom. The regioselectivity of the initial radical formation is a key factor in determining the final product distribution.

Chemoselectivity and Regioselectivity in Reactions of Undecanenitrile, 2-(acetyloxy)-

The presence of two distinct functional groups, the nitrile and the acetyloxy group, as well as a long alkyl chain with multiple C-H bonds, makes the study of chemoselectivity and regioselectivity in reactions of Undecanenitrile, 2-(acetyloxy)- particularly important.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction with a strong nucleophile, it is likely that the acetyloxy group would react before the nitrile group. Conversely, under conditions that favor C-H activation, it might be possible to functionalize the alkyl chain without affecting either the nitrile or the acetyloxy group. The choice of reagents and reaction conditions is crucial for controlling which part of the molecule reacts.

Regioselectivity , the preference for reaction at one position over another, is a key consideration in the C-H functionalization of the undecanenitrile backbone. As discussed, the use of a directing group like the nitrile can lead to predictable functionalization at specific remote positions. nih.gov In the absence of a directing group, the inherent reactivity of the C-H bonds will determine the outcome. For radical reactions, this generally favors the formation of the most stable radical. For transition-metal-catalyzed reactions, a combination of steric and electronic factors, as well as the specific catalyst system employed, will dictate the site of functionalization.

A comprehensive search for specific mechanistic, kinetic, and catalytic studies on the chemical compound Undecanenitrile, 2-(acetyloxy)- has revealed a significant lack of available scientific literature. Despite searching for detailed research findings, including reaction mechanisms, kinetic data, rate-determining steps, activation energy profiles, and the identification of catalytic species, no specific studies focusing on this particular compound could be identified.

The provided outline requires an in-depth analysis based on experimental and theoretical research, which is not present in the public domain for Undecanenitrile, 2-(acetyloxy)-. General information on the broader class of compounds, cyanohydrin acetates, is available but does not provide the specific data necessary to construct a scientifically accurate and detailed article as per the user's request.

Therefore, it is not possible to generate the requested article with the required level of detail, data tables, and specific research findings for Undecanenitrile, 2-(acetyloxy)-. The foundational scientific research needed to address the points in the outline is not available in the searched resources.

Mechanistic Investigations of Reactions Involving Undecanenitrile, 2 Acetyloxy

Role of Substrate Structure on Reaction Mechanism

The reactivity of Undecanenitrile (B1346573), 2-(acetyloxy)- is intrinsically linked to its molecular architecture. The presence of a nitrile group and an acetoxy group on adjacent carbons sets the stage for a variety of potential mechanistic pathways, including direct nucleophilic substitution and reactions involving neighboring group participation.

The long undecyl chain, being a simple alkyl group, primarily exerts steric and inductive effects. Sterically, the bulky nature of the undecyl group can hinder the approach of nucleophiles to the reaction center at the C-2 position. This steric hindrance would be expected to disfavor bimolecular nucleophilic substitution (SN2) type mechanisms, which require a backside attack on the electrophilic carbon.

Electronically, the alkyl chain is weakly electron-donating through an inductive effect. This effect can influence the stability of any potential carbocationic intermediates that might form during a reaction. For instance, in a unimolecular nucleophilic substitution (SN1) type mechanism, the electron-donating nature of the alkyl group would help to stabilize the positive charge of a carbocation at the C-2 position.

A key feature of the substrate's structure is the potential for neighboring group participation (NGP) by both the acetoxy and the nitrile groups. NGP is the intramolecular interaction of a functional group with a reaction center, which can significantly alter the rate and stereochemistry of a reaction.

The acetoxy group, with its lone pairs on the oxygen atoms, can act as an internal nucleophile. In a potential solvolysis reaction, the acetoxy group could attack the electrophilic C-2 carbon as the leaving group departs, forming a cyclic dioxolenium ion intermediate. This participation would lead to retention of stereochemistry at the C-2 position. Studies on related systems, such as the substitution reactions of acyclic acetals, have shown that neighboring ester groups can form trans-fused dioxolenium ion intermediates, leading to high diastereoselectivity. nih.gov

Conversely, the nitrile group can also participate in reactions. The nitrogen atom's lone pair or the π-electrons of the cyano group can interact with a developing positive charge at the C-2 position. This has been observed in glycosylation reactions where nitrile solvents can direct the stereochemical outcome through the formation of a 1,2-cis glycosyl oxazolinium intermediate. nih.gov Such participation by the nitrile group would also influence the reaction rate and stereochemistry.

The interplay between these potential participating groups and the electronic and steric effects of the undecyl chain dictates the operative reaction mechanism. The relative nucleophilicity of the neighboring groups and the stability of the potential intermediates under specific reaction conditions are critical factors.

Feature of SubstratePotential Mechanistic Influence
Undecyl Chain (Steric) Hinders SN2 attack at C-2.
Undecyl Chain (Electronic) Weakly electron-donating, can stabilize a carbocation at C-2 in an SN1 reaction.
Acetoxy Group Potential for neighboring group participation via its oxygen lone pairs, forming a dioxolenium ion intermediate (leads to retention of stereochemistry).
Nitrile Group Potential for neighboring group participation via its nitrogen lone pair or π-electrons, forming an oxazolinium-type intermediate.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted is not merely an inert medium but plays a crucial role in influencing reaction rates and mechanisms. For reactions of Undecanenitrile, 2-(acetyloxy)-, solvent properties such as polarity, proticity, and nucleophilicity can significantly affect the reaction pathway.

The choice of solvent can dictate whether a reaction proceeds through an SN1 or SN2 mechanism.

Polar protic solvents , such as water and alcohols, are effective at solvating both cations and anions. They can stabilize a carbocation intermediate and the leaving group in an SN1 reaction, thereby accelerating this pathway. However, they can also solvate the nucleophile, reducing its nucleophilicity and potentially slowing down an SN2 reaction.

Polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724), are capable of solvating cations but are less effective at solvating anions. This leaves the nucleophile relatively "naked" and more reactive, thus favoring SN2 reactions.

Given the secondary nature of the electrophilic carbon in Undecanenitrile, 2-(acetyloxy)-, and the potential for both SN1 and SN2 pathways, the choice of solvent is critical in directing the reaction towards a desired outcome. For instance, a solvolysis reaction in a polar protic solvent like ethanol (B145695) or water would likely favor an SN1 mechanism, potentially involving neighboring group participation. In contrast, a reaction with a strong nucleophile in a polar aprotic solvent would be more inclined to proceed via an SN2 pathway, although steric hindrance from the undecyl chain might still be a significant factor.

Furthermore, the solvent can directly participate in the reaction. As mentioned earlier, nitrile solvents like acetonitrile have been shown to participate in glycosylation reactions to form oxazolinium intermediates. nih.gov This highlights the possibility of the solvent not just influencing the reaction environment but actively taking part in the mechanism.

The enzymatic hydrolysis of related 2-acetoxynitriles has been studied, demonstrating that in aqueous environments, enzymatic catalysis can lead to the chemoselective hydrolysis of the nitrile group in the presence of the ester. nih.gov This underscores the profound effect the reaction medium, in this case, an aqueous enzymatic system, can have on selectivity. In non-enzymatic systems, the presence of water in the solvent mixture could lead to competing hydrolysis of both the ester and nitrile functionalities.

Solvent TypeEffect on SN1 PathwayEffect on SN2 PathwayPotential for Undecanenitrile, 2-(acetyloxy)-
Polar Protic (e.g., Water, Ethanol)Favored (stabilizes carbocation and leaving group)Disfavored (solvates nucleophile)Promotes solvolysis, likely via an SN1 or NGP-assisted mechanism.
Polar Aprotic (e.g., DMSO, Acetonitrile)Disfavored (less stabilization of carbocation)Favored (enhances nucleophilicity)Favors substitution by strong nucleophiles, potentially via SN2, but steric hindrance is a factor. Acetonitrile could also participate as a neighboring group.
Non-Polar (e.g., Hexane, Toluene)DisfavoredDisfavoredGenerally poor solvents for reactions involving charged intermediates or polar reactants.

Stereochemical Considerations and Enantioselective Synthesis of Undecanenitrile, 2 Acetyloxy

Chirality at the 2-Position of Undecanenitrile (B1346573), 2-(acetyloxy)-

The carbon atom at the 2-position of undecanenitrile, 2-(acetyloxy)- is a stereogenic center, also known as a chiral center. This is because it is bonded to four different substituent groups: a nonyl group (-C9H19), a nitrile group (-CN), a hydrogen atom (-H), and an acetyloxy group (-OCOCH3). The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. khanacademy.orgyoutube.comyoutube.com These enantiomers are designated as either (R)- or (S)- based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the groups around the chiral center determines the molecule's three-dimensional structure and its interaction with other chiral molecules, which is particularly important in biological systems. The maximum number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. youtube.com For undecanenitrile, 2-(acetyloxy)-, with one chiral center, there are 2^1 = 2 possible stereoisomers (one pair of enantiomers).

Enantioselective Synthetic Strategies

The synthesis of single enantiomers of chiral compounds like undecanenitrile, 2-(acetyloxy)- is a key focus in modern organic chemistry. numberanalytics.comnumberanalytics.comnih.gov Enantioselective synthesis aims to produce a specific enantiomer in higher yield than the other. Several strategies have been developed to achieve this, broadly categorized into asymmetric catalysis, chiral auxiliary-mediated synthesis, and biocatalysis.

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. williams.eduyoutube.com For the synthesis of α-acyloxynitriles, a key precursor to undecanenitrile, 2-(acetyloxy)-, the enantioselective cyanation of aldehydes is a common approach. acs.orgacs.org This reaction can be catalyzed by various chiral metal complexes or organocatalysts.

For instance, chiral titanium complexes have been shown to be effective catalysts for the enantioselective cyanation of aldehydes, yielding cyanohydrins with high enantioselectivities. acs.orgacs.org These cyanohydrins can then be acylated to produce the desired α-acyloxynitrile. Another approach involves the use of chiral oxazaborolidinium ions as catalysts for the cyanosilylation of aldehydes, which also provides access to chiral cyanohydrins with high enantiomeric purity. nih.gov The synergistic combination of photoredox catalysis and organocatalysis has also been employed for the enantioselective α-cyanoalkylation of aldehydes. nih.gov

Table 1: Examples of Asymmetric Catalysts for Enantioselective Cyanation of Aldehydes

Catalyst TypeChiral Ligand/CatalystCyanide SourceTypical Enantiomeric Excess (ee)
Titanium Complex(S)-6,6'-Dibromo-1,1'-bi-2-naphthol, Cinchonine, (-)-N-MethylephedrineTrimethylsilyl (B98337) cyanide (TMSCN)Up to 94%
Titanium Complexβ-Amino alcoholTrimethylsilyl cyanide (TMSCN)Up to 94%
Oxazaborolidinium IonChiral Oxazaborolidinium SaltTrimethylsilyl cyanide (TMSCN) / Triphenylphosphine oxide≥90%
Dual Photoredox/OrganocatalysisRuthenium photocatalyst and chiral amineBromoacetonitrileNot specified for undecanal (B90771)
Aluminum ComplexChiral Al(III)-N,N'-dioxide complexNot applicable (Acyloin rearrangement)Not specified for undecanal

This table provides a general overview of catalyst systems and their effectiveness. Specific results for the synthesis of undecanenitrile, 2-(acetyloxy)- may vary.

Chiral auxiliary-mediated synthesis involves the temporary attachment of a chiral molecule (the auxiliary) to the starting material. numberanalytics.comnumberanalytics.comwilliams.eduwikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a diastereomerically enriched product. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched target molecule. wikipedia.org

A common strategy involves the use of chiral oxazolidinones as auxiliaries. wikipedia.org These can be acylated and then subjected to diastereoselective reactions. While widely used for various transformations, the direct application to the synthesis of undecanenitrile, 2-(acetyloxy)- would require a multi-step sequence. The use of chiral acetals derived from chiral diols is another example of this strategy. sfu.ca

Key Steps in Chiral Auxiliary-Mediated Synthesis:

Attachment: Covalent bonding of the chiral auxiliary to the substrate. wikipedia.org

Diastereoselective Reaction: The chiral auxiliary influences the reaction to favor the formation of one diastereomer. williams.edu

Removal: Cleavage of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

Biocatalysis utilizes enzymes or whole microbial cells to catalyze chemical reactions with high stereoselectivity under mild conditions. nih.govmagtech.com.cn For the synthesis of chiral cyanohydrin acetates like undecanenitrile, 2-(acetyloxy)-, lipase-catalyzed reactions are particularly relevant. acs.orgingentaconnect.comacs.orgbenthamdirect.comnih.gov

One common biocatalytic method is the kinetic resolution of racemic cyanohydrins. In this process, a lipase (B570770) selectively acylates one enantiomer of the cyanohydrin, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted cyanohydrin. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.orgingentaconnect.combenthamdirect.com Lipases such as those from Pseudomonas cepacia (now known as Burkholderia cepacia) and Candida antarctica are frequently used for these transformations. ingentaconnect.comacs.org

Hydroxynitrile lyases (HNLs) are another class of enzymes that can be used for the enantioselective synthesis of cyanohydrins by catalyzing the addition of hydrogen cyanide to aldehydes. rsc.org The resulting enantiomerically enriched cyanohydrin can then be acylated.

Table 2: Biocatalytic Methods for Chiral Cyanohydrin Acetate (B1210297) Synthesis

BiocatalystReaction TypeSubstrateAcylating AgentKey Feature
Burkholderia cepacia Lipase (PS-D)Dynamic Kinetic ResolutionThiophene-based aldehydesIsopropenyl acetateOne-pot synthesis of (R)-cyanohydrin acetates. ingentaconnect.combenthamdirect.com
Candida antarctica Lipase B (Novozym 435)Dynamic Kinetic ResolutionThiophene-based aldehydesIsopropenyl acetateOne-pot synthesis of (R)-cyanohydrin acetates. ingentaconnect.combenthamdirect.com
Pseudomonas cepacia LipaseKinetic ResolutionRacemic cyanohydrinsIsopropenyl acetatePreferential acetylation of the (S)-isomer. acs.org
Talaromyces thermophilus Lipase MutantKinetic Resolution2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl esterNot applicable (hydrolysis)High conversion and enantioselectivity for a pregabalin (B1679071) intermediate. nih.gov
Hydroxynitrile Lyase (HNL)Enantioselective hydrocyanationAldehydesAcetone (B3395972) cyanohydrin (HCN source)Forms enantiopure cyanohydrins. rsc.org

This table illustrates general biocatalytic strategies. The specific application and efficiency for undecanal would need to be experimentally determined.

Diastereoselective Reactions in Undecanenitrile, 2-(acetyloxy)- Formation

While undecanenitrile, 2-(acetyloxy)- itself has only one chiral center and thus cannot exist as diastereomers, diastereoselective reactions become relevant in synthetic routes that involve intermediates with multiple chiral centers. For example, if a chiral auxiliary is used, the resulting intermediate will have at least two chiral centers, and the reaction that forms the new stereocenter at the 2-position of the undecanenitrile backbone needs to be diastereoselective. d-nb.infobeilstein-journals.orgnih.gov

A notable example of a diastereoselective reaction is the Staudinger [2+2] cycloaddition between acetoxyketene and epoxyimines to form cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones with high diastereoselectivity. nih.govresearchgate.net Although this specific example does not directly produce undecanenitrile, 2-(acetyloxy)-, it illustrates the principle of controlling the relative stereochemistry of newly formed chiral centers.

Determination of Absolute Configuration of Chiral Undecanenitrile, 2-(acetyloxy)- Isomers

Determining the absolute configuration (the actual 3D arrangement of atoms) of the enantiomers of undecanenitrile, 2-(acetyloxy)- is crucial. purechemistry.org Several analytical techniques can be employed for this purpose.

X-ray Crystallography: This is considered one of the most definitive methods for determining absolute configuration. purechemistry.orgnih.govresearchgate.net It requires obtaining a single crystal of one of the enantiomers (often as a derivative with a known chiral moiety). The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the spatial arrangement of all atoms in the molecule. nih.gov

NMR Spectroscopy with Chiral Auxiliaries or Solvents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration by derivatizing the enantiomers with a chiral auxiliary. purechemistry.org The resulting diastereomers will have distinct NMR spectra that can be analyzed.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org By comparing the experimental CD spectrum to the theoretically calculated spectrum for a specific enantiomer, the absolute configuration can be assigned. hebmu.edu.cnnih.gov

Chemical Correlation: The absolute configuration can also be determined by chemically converting the unknown enantiomer into a compound of known absolute configuration, or by synthesizing it from a starting material of known configuration through a series of stereochemically defined reactions.

No Specific Research Found for "Undecanenitrile, 2-(acetyloxy)-" Conformational Analysis

While the principles of stereochemistry and the importance of conformational analysis in dictating the stereoselectivity of chemical reactions are well-established fields of study, specific experimental or computational data for "Undecanenitrile, 2-(acetyloxy)-" appears to be absent from the public domain. General methodologies for the stereoselective synthesis of related compounds, such as chiral cyanohydrins and their derivatives, are documented. diva-portal.orgnih.govmemphis.edu These studies often highlight the role of chiral catalysts, auxiliaries, and reaction conditions in controlling the three-dimensional arrangement of atoms in the final product. ethz.chrijournals.com

The stereochemical outcome of reactions is fundamentally linked to the conformational preferences of the reactants and transition states. acs.orgwikipedia.org For a molecule like "Undecanenitrile, 2-(acetyloxy)-", which possesses a chiral center at the second carbon, the spatial arrangement of the acetoxy and cyano groups, as well as the undecane (B72203) chain, would be critical in any stereoselective process. The rotation around the single bonds defines various conformers, and their relative energies can influence which face of a prochiral center is more accessible to a reagent, thereby determining the resulting stereochemistry.

In the broader context of asymmetric synthesis, techniques such as the use of chiral Lewis acids, organocatalysts, or enzymatic resolutions are employed to favor the formation of one enantiomer over another. diva-portal.orgnih.govresearchgate.net The effectiveness of these methods often relies on specific interactions with a particular conformation of the substrate. However, without dedicated studies on "Undecanenitrile, 2-(acetyloxy)-", any discussion of its conformational analysis and the resulting stereochemical control remains speculative.

Researchers often utilize computational modeling and spectroscopic techniques, such as NMR, to investigate the conformational landscapes of molecules. acs.orgacs.org Such analyses provide insights into the most stable conformers and the energy barriers between them, which are crucial for understanding and predicting stereochemical outcomes. The absence of such data for "Undecanenitrile, 2-(acetyloxy)-" prevents a detailed, evidence-based discussion as requested.

Therefore, the specific section on "Conformational Analysis and its Impact on Stereochemical Outcomes" for "Undecanenitrile, 2-(acetyloxy)-", including detailed research findings and data tables, cannot be generated at this time due to a lack of available scientific information.

Computational Chemistry and Modeling of Undecanenitrile, 2 Acetyloxy

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry. For Undecanenitrile (B1346573), 2-(acetyloxy)-, DFT calculations can provide a wealth of information, from the molecule's basic geometry to the energetics of its chemical transformations.

Prediction of Molecular Geometries and Electronic Structures

The first step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of Undecanenitrile, 2-(acetyloxy)- can be accurately predicted. nih.gov This optimized geometry is crucial as it forms the basis for all further calculations.

Once the geometry is established, the electronic structure can be analyzed. This includes the distribution of electron density, the molecular orbital energies (HOMO and LUMO), and the electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap implying higher stability. For Undecanenitrile, 2-(acetyloxy)-, the nitrile and ester functional groups will significantly influence the electronic landscape.

Table 1: Predicted Geometrical and Electronic Properties of Undecanenitrile, 2-(acetyloxy)- using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is illustrative and based on typical values for similar aliphatic cyanohydrin esters, as specific published data for this compound is not available.)

PropertyPredicted Value
C≡N Bond Length1.16 Å
C-O (ester) Bond Length1.35 Å
C=O (ester) Bond Length1.21 Å
HOMO Energy-7.2 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment3.5 D

Elucidation of Reaction Transition States and Energy Barriers

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energy barriers. nih.gov This is critical for understanding reaction mechanisms and predicting kinetics. For instance, the synthesis of Undecanenitrile, 2-(acetyloxy)- might involve the acylation of 2-hydroxyundecanenitrile. DFT calculations can model this reaction pathway, identifying the structure of the transition state and the energy required to reach it.

Similarly, the reactivity of the nitrile group in Undecanenitrile, 2-(acetyloxy)-, for example in a hydrolysis reaction or in its interaction with a biological target like a cysteine residue, can be investigated. nih.govnih.gov By calculating the activation energy (Ea) for the nucleophilic attack on the nitrile carbon, one can predict the compound's propensity to undergo such reactions. nih.gov A lower activation energy suggests a more facile reaction.

Table 2: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction (Note: The following data is illustrative.)

Reaction StepReactantsTransition State (TS)ProductsActivation Energy (Ea) (kcal/mol)
Nucleophilic attack on nitrileUndecanenitrile, 2-(acetyloxy)- + H₂O[TS Complex]Amidate intermediate25 kcal/mol

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule, molecular modeling and dynamics (MD) simulations introduce the element of time, allowing for the exploration of conformational flexibility and intermolecular interactions.

Conformational Analysis and Stability

The long aliphatic chain of Undecanenitrile, 2-(acetyloxy)- allows for a large number of possible conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformers. This can be achieved through systematic or stochastic searches of the conformational space using molecular mechanics force fields. The resulting conformers can then be further analyzed and their energies refined using higher-level DFT calculations. Understanding the preferred conformation is important as it can influence the molecule's physical properties and its ability to interact with other molecules, such as catalysts or biological receptors.

Molecular dynamics simulations can further probe the stability of these conformations by simulating the atomic motions over time at a given temperature. MD can reveal how the molecule flexes and vibrates, and whether it transitions between different conformational states, providing a more realistic picture of its behavior in solution.

Ligand-Catalyst Interactions in Asymmetric Reactions

The synthesis of enantiomerically pure Undecanenitrile, 2-(acetyloxy)- would require an asymmetric catalyst. Molecular modeling is instrumental in understanding how the substrate (ligand) interacts with the catalyst. For example, if Undecanenitrile, 2-(acetyloxy)- were to be synthesized via the asymmetric hydrocyanation of undec-1-en-2-yl acetate (B1210297), a chiral catalyst would be employed.

Docking studies can be used to predict the preferred binding mode of the substrate within the catalyst's active site. Following docking, MD simulations can be performed on the substrate-catalyst complex to assess its stability and to observe the key interactions (e.g., hydrogen bonds, van der Waals forces) that are responsible for enantioselectivity. This understanding is crucial for rationalizing the observed stereochemical outcome of a reaction and for designing improved catalysts.

In Silico Design of Catalysts and Reagents

Building upon the principles of DFT and molecular modeling, in silico design involves the use of computational methods to design new catalysts and reagents with desired properties before they are synthesized in the lab. mdpi.com This approach can significantly accelerate the discovery and optimization process.

For the synthesis of Undecanenitrile, 2-(acetyloxy)-, one could envision designing a catalyst for a highly efficient and selective reaction. This process often involves the creation of a virtual library of potential catalyst candidates. mdpi.com These virtual molecules are then computationally screened for promising properties. For example, in designing a chiral ligand for a metal-catalyzed reaction, descriptors such as the Tolman cone angle (a measure of steric bulk) and electronic parameters can be calculated for each ligand in the virtual library. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate these calculated descriptors with experimentally determined catalytic performance (e.g., enantioselectivity). This allows for the prediction of the performance of new, unsynthesized catalysts. By using techniques like comparative molecular field analysis (CoMFA), where the steric and electrostatic fields of a set of aligned molecules are correlated with their activity, researchers can generate 3D maps that highlight which regions of the catalyst are important for activity and selectivity, guiding the design of the next generation of catalysts. mdpi.com

Prediction of Spectroscopic Properties

Computational methods enable the in silico prediction of various spectroscopic data, which is invaluable for structural elucidation and characterization. These predictions are based on fundamental principles of quantum mechanics and are becoming increasingly accurate with the development of new theoretical models and computational power.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. github.ionih.gov Density Functional Theory (DFT) methods, particularly the B3LYP functional with an appropriate basis set (e.g., 6-31G(d,p) or larger), are widely used for this purpose. The process typically involves:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

Geometry Optimization: Optimizing the geometry of each conformer to find its minimum energy structure.

NMR Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus in each conformer.

Chemical Shift Prediction: Converting the calculated shielding constants to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

For Undecanenitrile, 2-(acetyloxy)-, with its flexible undecane (B72203) chain, a thorough conformational search is crucial for accurate predictions. The predicted chemical shifts can help in assigning the signals in an experimental spectrum and can be particularly useful in distinguishing between diastereomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Undecanenitrile, 2-(acetyloxy)- (Illustrative) This table presents hypothetical data to illustrate the output of computational predictions. Actual values would be obtained from specific quantum chemical calculations.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (CN) - 118.5
C2 (CH) 4.95 65.2
C3 (CH₂) 1.85, 1.70 32.8
C4-C10 (CH₂) 1.2-1.4 22.5-31.7
C11 (CH₃) 0.88 14.1
Acetyl CH₃ 2.10 20.9

Infrared (IR) Spectroscopy:

Computational methods can also predict vibrational frequencies, which correspond to the absorption bands in an IR spectrum. mit.edu The calculation of harmonic frequencies at the DFT level of theory can provide a good initial prediction of the IR spectrum. The predicted spectrum shows the characteristic vibrational modes of the functional groups present in Undecanenitrile, 2-(acetyloxy)-, such as the nitrile (C≡N) stretch, the ester carbonyl (C=O) stretch, and the C-O stretches. These predictions can aid in the interpretation of experimental IR data. mit.edu

Mass Spectrometry (MS):

While predicting a full mass spectrum is complex, computational tools can help in understanding fragmentation patterns observed in tandem mass spectrometry (MS/MS). nih.gov By calculating the relative energies of different fragment ions, it is possible to predict the most likely fragmentation pathways for the protonated molecule of Undecanenitrile, 2-(acetyloxy)-. This information is critical for the structural confirmation of the compound in complex mixtures when analyzed by techniques like High-Resolution Mass Spectrometry (HRMS). nih.gov

Application of Quantum Chemistry to Stereochemical Problems

Undecanenitrile, 2-(acetyloxy)- possesses a chiral center at the C2 position, meaning it can exist as two enantiomers (R and S). The study of these stereoisomers is a significant area where quantum chemistry provides indispensable insights. nih.govwikipedia.org

Determination of Relative Stereochemistry:

For molecules with multiple chiral centers, computational methods can be used to determine the relative energies of the different diastereomers. nih.govnih.gov By calculating the ground-state energies of all possible diastereomers, one can predict their relative thermodynamic stabilities. This information, when combined with experimental data (e.g., from NMR), can help in assigning the correct relative stereochemistry.

Prediction of Chiroptical Properties:

Quantum chemistry is essential for predicting chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD). These properties are unique to chiral molecules and are dependent on their absolute configuration. Time-dependent DFT (TD-DFT) calculations are commonly employed to simulate ECD spectra. nih.govacs.org By comparing the computationally predicted ECD spectrum with the experimentally measured one, the absolute configuration (R or S) of an enantiomer can be determined.

Modeling Stereoselective Reactions:

Computational modeling can be used to understand and predict the stereochemical outcome of reactions. nih.govresearchgate.net For instance, if Undecanenitrile, 2-(acetyloxy)- were to be synthesized via a stereoselective reaction, quantum chemical calculations could be used to model the transition states leading to the different stereoisomers. By comparing the activation energies of these transition states, one can predict which stereoisomer will be formed preferentially. This approach is particularly valuable in understanding enzyme-catalyzed reactions where high stereoselectivity is often observed. nih.govresearchgate.net

Green Chemistry Approaches in the Synthesis of Undecanenitrile, 2 Acetyloxy

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. sphinxsai.com Maximizing atom economy is intrinsically linked to waste minimization, as reactions with high atom economy generate fewer byproducts. wastebits.comresearchgate.net

In the context of synthesizing Undecanenitrile (B1346573), 2-(acetyloxy)-, a key strategy would be to design a synthetic route that maximizes the incorporation of all starting material atoms into the final product structure. For instance, addition reactions are generally preferred over substitution or elimination reactions, which inherently generate stoichiometric byproducts.

Waste Minimization Strategies: Beyond atom economy, several other strategies can be employed to minimize waste during production: wastebits.comyale.eduresearchgate.net

Catalytic Reagents: The use of catalytic reagents instead of stoichiometric ones is superior as they are used in small amounts and can, in theory, be recycled and reused. researchgate.net For the synthesis of nitriles, various catalytic systems have been developed that avoid the large quantities of waste produced by classical methods.

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can increase yield and selectivity, thereby reducing the formation of impurities and side products that constitute waste. wastebits.com

Designing for Degradation: Designing the molecule so that it degrades into innocuous products after its use can prevent long-term environmental persistence. researchgate.net

The following table illustrates a hypothetical comparison of atom economy for a traditional versus a green synthetic route to a generic hydroxynitrile acetate (B1210297), the core structure of the target compound.

Table 1: Hypothetical Atom Economy Comparison

Synthetic Route Reactants Desired Product Byproducts % Atom Economy
Traditional (e.g., Cyanohydrin formation followed by acetylation) Aldehyde, KCN, H₂SO₄, Acetic Anhydride (B1165640) Hydroxynitrile Acetate KHSO₄, H₂O Low

| Green (e.g., Catalytic one-pot reaction) | Aldehyde, Acetyl Cyanide, Catalyst | Hydroxynitrile Acetate | None (in theory) | High (approaching 100%) |

This table is illustrative and based on general principles, not on a documented synthesis of Undecanenitrile, 2-(acetyloxy)-.

By focusing on atom-economic reactions and implementing comprehensive waste minimization protocols, the synthesis of Undecanenitrile, 2-(acetyloxy)- could be aligned more closely with the principles of sustainable chemistry. nih.gov

Energy Efficiency in Synthesis

Reducing the energy consumption of chemical processes is a fundamental aspect of green chemistry. researchgate.net This involves designing reactions that can be conducted at ambient temperature and pressure, thereby minimizing the energy required for heating, cooling, or maintaining high-pressure systems. researchgate.net

Strategies to improve energy efficiency in the synthesis of Undecanenitrile, 2-(acetyloxy)- could include:

Catalysis: The use of highly active catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and at a faster rate, thus saving energy. researchgate.net

Microwave and Ultrasonic Irradiation: These alternative energy sources can often accelerate reaction rates significantly compared to conventional heating, leading to shorter reaction times and reduced energy consumption.

Continuous Flow Processes: Moving from traditional batch manufacturing to continuous flow reactors can offer better heat and mass transfer, leading to more controlled and energy-efficient processes. rsc.org Continuous synthesis in supercritical fluids is one such example that has high potential for industrial-scale production. rsc.org

One-Pot Reactions: Designing a synthesis where multiple steps are carried out in the same reactor without isolating intermediates (a one-pot or cascade process) saves energy on separation and purification steps and reduces solvent use and waste. nih.gov For example, a one-pot process to convert alcohols to nitriles in a deep eutectic solvent has been reported, combining an oxidation step and a condensation/dehydration step in a single vessel. ias.ac.in

By integrating these green chemistry principles, a more sustainable and environmentally benign manufacturing process for Undecanenitrile, 2-(acetyloxy)- could be envisioned, moving away from traditional, less efficient methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering substantial improvements over conventional heating methods. researchgate.networdpress.com The application of microwave irradiation can dramatically accelerate chemical reactions, leading to significantly reduced reaction times, increased product yields, and enhanced purity by minimizing the formation of unwanted byproducts. wordpress.comajrconline.org This technology utilizes the ability of certain liquids and solids to convert electromagnetic energy into heat, a process known as dielectric heating. wordpress.com The primary mechanisms behind microwave heating are dipolar polarization and ionic conduction. researchgate.netyoutube.com

In the context of synthesizing Undecanenitrile, 2-(acetyloxy)-, microwave-assisted methods can offer a cleaner and more efficient route. researchgate.net The rapid and uniform heating provided by microwaves can lead to a more controlled reaction environment, potentially reducing the energy consumption and waste generation typically associated with traditional synthesis. wordpress.comajrconline.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

Parameter Microwave-Assisted Synthesis Conventional Synthesis
Reaction Time Drastically reduced (minutes vs. hours/days) ajrconline.org Often requires long heating periods researchgate.net
Energy Consumption Generally lower due to shorter reaction times wordpress.com Higher due to prolonged heating researchgate.net
Product Yield Often higher researchgate.netajrconline.org Can be lower due to side reactions wordpress.com
Purity Often enhanced wordpress.com May require extensive purification
Solvent Use Can be performed with less or no solvent ajrconline.orgyoutube.com Typically requires significant solvent volumes

Ultrasonic-Assisted Reactions

Ultrasonic-assisted synthesis, or sonochemistry, provides another green alternative to conventional synthetic methods. numberanalytics.comyoutube.com This technique employs high-frequency sound waves (ultrasound) to induce acoustic cavitation in the reaction medium—the formation, growth, and implosive collapse of microscopic bubbles. numberanalytics.com The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. numberanalytics.com

Table 2: Advantages of Ultrasonic-Assisted Synthesis

Advantage Description
Enhanced Reaction Rates Cavitation provides the energy to accelerate reactions. numberanalytics.com
Higher Yields Improved reaction conditions often lead to greater product formation. numberanalytics.com
Milder Conditions Reactions can often be carried out at lower temperatures. researchgate.net
Reduced Byproducts Increased selectivity minimizes the formation of unwanted side products. numberanalytics.com
Energy Efficiency Shorter reaction times and lower temperatures contribute to energy savings. numberanalytics.com

Catalytic Reagents vs. Stoichiometric Reagents

A fundamental principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones. rsc.org Stoichiometric reagents are consumed in a reaction and are required in at least a 1:1 molar ratio with the starting material, leading to significant waste generation. acsgcipr.org In contrast, catalysts are used in small amounts and can facilitate a transformation multiple times, thereby increasing atom economy and reducing waste. acsgcipr.orgresearchgate.net

The transition to catalytic processes for the synthesis of Undecanenitrile, 2-(acetyloxy)- can offer substantial environmental and economic benefits. Catalysts can enable reactions to proceed under milder conditions, reduce the number of synthetic steps, and improve selectivity. rsc.orgacsgcipr.org For instance, the use of solid acid or base catalysts can prevent the formation of salt byproducts that are common when using molecular acids and bases. rsc.org Both homogeneous and heterogeneous catalysts can be employed, with the latter offering the advantage of easier separation and recycling. acsgcipr.org

Table 3: Comparison of Catalytic and Stoichiometric Reagents

Feature Catalytic Reagents Stoichiometric Reagents
Amount Required Small, sub-stoichiometric amounts At least a 1:1 molar ratio with substrate acsgcipr.org
Waste Generation Significantly lower rsc.org High, as the reagent is consumed rsc.org
Atom Economy High acsgcipr.org Often low
Reaction Conditions Often milder acsgcipr.org Can be harsh
Recyclability Often recyclable, especially heterogeneous catalysts acsgcipr.org Generally not recyclable

Utilization of Renewable Feedstocks

The use of renewable feedstocks is a cornerstone of sustainable chemistry, aiming to shift the chemical industry away from its reliance on finite petrochemical resources. nih.gov Biomass, derived from sources like plants, wood, and agricultural waste, offers a rich and diverse source of carbon-based building blocks for chemical synthesis. nih.gov

For the synthesis of Undecanenitrile, 2-(acetyloxy)-, exploring routes that begin with renewable starting materials is a key green chemistry objective. For example, fatty acids derived from plant oils could potentially serve as precursors. The utilization of biomass-derived building blocks, such as those from fats and oils, is a growing trend in the total synthesis of natural products and other complex molecules. nih.gov This approach not only reduces the consumption of fossil fuels but can also lead to the development of novel and more sustainable synthetic pathways.

Reducing Derivatives and Protecting Groups

In multi-step organic syntheses, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting while another part of the molecule is being modified. nih.govyoutube.com The use of these protecting groups, however, adds extra steps to the synthesis (protection and deprotection) and can generate additional waste. nih.gov

A key strategy in green chemistry is to minimize the use of derivatives and protecting groups. nih.gov This can be achieved through the development of more selective reagents and reaction conditions that can target a specific functional group in a multifunctional molecule without affecting others. youtube.com For the synthesis of Undecanenitrile, 2-(acetyloxy)-, which contains both a nitrile and an ester functional group, careful selection of reagents is crucial to avoid the need for protecting groups. For instance, a reducing agent that selectively reduces an ester in the presence of a nitrile, or vice versa, would be highly desirable. When protection is unavoidable, choosing groups that can be removed under mild and environmentally benign conditions is preferred. nih.gov

Inherently Safer Chemical Design for Synthesis

Inherently safer design (ISD) is a proactive approach to chemical process safety that aims to eliminate or reduce hazards at their source, rather than relying on add-on safety systems. aiche.org This philosophy is applied throughout the entire lifecycle of a chemical process, from initial research and development to manufacturing and decommissioning. aiche.orgwiley.com

The core strategies of ISD include:

Substitution: Using less hazardous materials and chemical reactions. aiche.org

Minimization: Reducing the quantities of hazardous substances used and stored. aiche.org

Moderation: Operating at less hazardous conditions, such as lower temperatures and pressures. aiche.org

Simplification: Designing processes that are less complex and have fewer opportunities for error. aiche.org

High Throughput Experimentation and Automation in Undecanenitrile, 2 Acetyloxy Research

Miniaturization and Parallelization of Reactions

A cornerstone of HTE is the miniaturization and parallelization of chemical reactions. chemrxiv.org Instead of conventional round-bottom flasks, the synthesis of Undecanenitrile (B1346573), 2-(acetyloxy)- can be conducted in multi-well plates (e.g., 24, 96, or even 384 wells). youtube.cominnovasyn.com This approach drastically reduces the consumption of valuable starting materials, reagents, and solvents, which is particularly advantageous when dealing with expensive precursors or catalysts. youtube.com

Microfluidic systems represent a further step in miniaturization, allowing for reactions in picoliter to nanoliter volumes. nih.gov By compartmentalizing reactions within microdroplets, it's possible to perform millions of unique experiments in a very short time, reducing reaction volumes by a factor of up to 10⁹ compared to microtiter plates. rsc.org For the synthesis of Undecanenitrile, 2-(acetyloxy)-, this could involve, for example, the reaction of a precursor like 2-hydroxyundecanenitrile with various acetylating agents in a parallel format. Each well or droplet would represent a unique set of conditions (e.g., temperature, concentration, catalyst), allowing for a massive number of experiments to be run simultaneously. helgroup.com This parallel execution is critical for efficiently mapping the reaction space and identifying optimal conditions. youtube.com

Automated Synthesis Platforms

Automated synthesis platforms are integrated systems that combine robotics, software, and chemical reactors to perform chemical reactions with minimal human intervention. medium.comnso-journal.org These platforms can be configured to carry out the multi-step synthesis of Undecanenitrile, 2-(acetyloxy)-. A hypothetical automated workflow could involve a series of modules dedicated to specific operations. nih.gov

For instance, a platform could be programmed to:

Dispense starting materials, such as an appropriate undecene precursor and a cyanide source, from a chemical inventory into an array of parallel reactors. nih.gov

Add catalysts and solvents according to a predefined experimental design.

Control reaction parameters such as temperature, pressure, and mixing speed independently in each reactor. imperial.ac.uk

Perform in-situ monitoring of the reaction progress using integrated analytical techniques.

Execute subsequent reaction steps, such as the introduction of an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) to form the final acetyloxy group.

Automate the work-up and purification of the product from each well. nih.gov

These automated systems ensure high precision and reproducibility, eliminating the variability associated with manual operations. helgroup.com

Table 1: Example Parameters Controlled by an Automated Synthesis Platform for Undecanenitrile, 2-(acetyloxy)- Synthesis

ParameterControl RangePurpose in Synthesis
Temperature-20 °C to 150 °COptimize reaction kinetics and selectivity for both cyanation and acetylation steps. imperial.ac.uk
Pressure1 to 90 barApplicable for reactions involving gaseous reagents or to control boiling points. imperial.ac.uk
Reagent StoichiometryVariableScreen for optimal molar ratios of cyanide source and acetylating agent.
Catalyst Loading0.1 mol% to 10 mol%Determine the most efficient catalyst concentration.
Mixing Speed100 to 1000 RPMEnsure reaction homogeneity in miniaturized vessels.

High-Throughput Screening for Reaction Discovery and Optimization

High-throughput screening (HTS) is a methodology that leverages automation to rapidly test thousands of different chemical conditions. numberanalytics.com For the synthesis of Undecanenitrile, 2-(acetyloxy)-, HTS is invaluable for both discovering new synthetic routes and optimizing existing ones. researchgate.net

The formation of the nitrile and acetyloxy functionalities in Undecanenitrile, 2-(acetyloxy)- may be facilitated by specific catalysts. For instance, if the synthesis proceeds via the hydration of a nitrile precursor or a related transformation, a wide array of metal catalysts and ligands could be screened for activity and selectivity. scispace.comresearchgate.net

Using HTS, a library of diverse catalysts (e.g., based on platinum, copper, or ruthenium) and a variety of ligands can be rapidly evaluated. scispace.comresearchgate.net Each well in a microplate would contain the reaction substrate along with a unique catalyst-ligand combination. After the reaction period, the plates are analyzed using high-throughput analytical techniques like mass spectrometry or chromatography to determine the yield of the desired product. mpg.de This allows for the swift identification of "hits"—catalyst systems that show promising activity. scispace.com

Table 2: Hypothetical High-Throughput Screening of Catalysts for a Precursor Nitrile Synthesis

CatalystLigandYield (%)
CuI(R)-BINAP15
Pd(OAc)₂Xantphos45
[Ru(p-cym)Cl₂]₂None62
PtCl₂DPPF85
NiCl₂dppf33

This table represents hypothetical data to illustrate the screening process.

Once a promising catalyst is identified, HTS can be used to fine-tune other reaction parameters. The choice of solvent can dramatically influence reaction yield, selectivity, and rate. A typical HTS workflow would involve running the reaction in an array of different solvents (e.g., THF, DMSO, Toluene, Acetonitrile) under the same conditions to identify the optimal medium. rsc.org Similarly, different bases, additives, or forms of the acetylating agent can be screened in parallel to maximize the efficiency of the synthesis of Undecanenitrile, 2-(acetyloxy)-. youtube.com

Data-Driven Approaches and Machine Learning for Reaction Prediction

The vast datasets generated by HTE are ideal for training machine learning (ML) models. chemrxiv.orgsesjournal.com These data-driven approaches are transforming chemical research by enabling the prediction of reaction outcomes without performing the actual experiment. researchgate.netnih.gov For the synthesis of Undecanenitrile, 2-(acetyloxy)-, an ML model could be trained on a database of similar cyanation and acetylation reactions. nih.gov

The model would learn the complex relationships between reactants, reagents, catalysts, solvents, and the resulting yield or selectivity. mit.eduacs.org A researcher could then use this model to predict the outcome of a planned synthesis of Undecanenitrile, 2-(acetyloxy)- under a specific set of conditions. bohrium.com This predictive power helps to prioritize experiments, avoid unproductive reaction pathways, and accelerate the optimization process. sesjournal.com Some models can even suggest the optimal conditions for achieving a desired yield, moving beyond prediction to active recommendation. chemrxiv.org This synergy between automated experimentation and artificial intelligence points towards the future of "self-driving labs" for chemical synthesis. nso-journal.org

Robotic Liquid Handling Systems

At the heart of HTE and automated synthesis are robotic liquid handling systems. acs.org These robots use single or multi-channel pipetting heads to accurately and precisely transfer microliter volumes of liquids. helgroup.cominnovasyn.com In the context of Undecanenitrile, 2-(acetyloxy)- research, these systems are essential for:

Creating stock solutions: Preparing precise concentrations of reactants, catalysts, and reagents.

Plate loading: Dispensing specific volumes of different stock solutions into the wells of a microtiter plate according to the experimental design. youtube.com

Serial dilutions: Creating concentration gradients to test the effect of reagent or catalyst loading.

Sample preparation for analysis: Adding quenching agents, internal standards, or dilution solvents prior to analytical measurement. innovasyn.com

The use of robotic liquid handlers minimizes human error, ensures high reproducibility, and frees up researcher time for more complex tasks like data analysis and experimental design. medium.comyoutube.com

Industrial Relevance and Process Development for Undecanenitrile, 2 Acetyloxy

Scalability of Synthetic Routes

The scalability of a synthetic route refers to the feasibility of transitioning a chemical reaction from a laboratory setting to large-scale industrial production. This involves evaluating factors such as the availability and cost of starting materials, the safety of the reaction conditions, and the complexity of the purification process. While various methods exist for the synthesis of nitriles, specific, documented, and scalable routes for Undecanenitrile (B1346573), 2-(acetyloxy)- are not readily found in public records. General methods for nitrile synthesis include the dehydration of amides and the hydrocyanation of alkenes. algoreducation.com The choice of a scalable route would necessitate a thorough assessment of these and other potential pathways.

Table 1: Comparison of Potential Synthetic Routes for Undecanenitrile, 2-(acetyloxy)-

Synthetic Route Key Reactants Potential Advantages for Scalability Potential Challenges for Scalability Public Data Availability
From 2-hydroxyundecanenitrile2-hydroxyundecanenitrile, Acetic Anhydride (B1165640)Potentially straightforward acetylation.Availability and cost of the starting cyanohydrin.Data Not Available
From undec-1-eneUndec-1-ene, Acetyl cyanideDirect addition to the alkene.Use of toxic cyanating agents.Data Not Available

Process Optimization for Large-Scale Production

Process optimization is a critical step in chemical manufacturing aimed at maximizing yield, purity, and efficiency while minimizing costs and environmental impact. This is achieved by systematically adjusting reaction parameters such as temperature, pressure, reaction time, and catalyst loading. For the large-scale production of Undecanenitrile, 2-(acetyloxy)-, a detailed optimization study would be required. However, without established production data, any discussion on optimization remains theoretical.

Table 2: Key Parameters for Process Optimization

Parameter General Impact on Production Optimization Goal for Undecanenitrile, 2-(acetyloxy)-
TemperatureAffects reaction rate and selectivity.Identify the optimal temperature for maximizing yield and minimizing by-products.
PressureCan influence reactions involving gases.Determine if pressure is a critical parameter for the chosen synthetic route.
Catalyst ConcentrationImpacts reaction speed and efficiency.Find the lowest effective catalyst concentration to reduce costs.
Reactant Molar RatioAffects conversion and selectivity.Optimize the ratio of reactants to ensure complete conversion of the limiting reagent.

Role of Catalysis in Industrial Undecanenitrile, 2-(acetyloxy)- Production

Catalysis is fundamental in modern chemical manufacturing, enabling faster and more selective reactions under milder conditions. For the synthesis of nitriles, various catalysts can be employed depending on the chosen pathway. scirp.org For instance, the dehydration of amides can be catalyzed by acids or metal complexes. The production of acrylonitrile, a major industrial nitrile, heavily relies on complex catalyst systems. acs.orggoogle.com In the context of Undecanenitrile, 2-(acetyloxy)-, the selection of an appropriate catalyst would be a key factor in developing an efficient industrial process, though specific catalysts for this compound are not documented in the literature.

Continuous Flow Chemistry for Process Efficiency

Continuous flow chemistry has emerged as a powerful technology for the manufacturing of chemicals, including active pharmaceutical ingredients. mdpi.commdpi.comspringernature.com This approach offers several advantages over traditional batch processing, such as enhanced heat transfer, improved safety, and greater consistency in product quality. flinders.edu.aunih.gov The synthesis of various compounds, including some nitriles, has been successfully demonstrated using flow chemistry. While the application of continuous flow technology to the production of Undecanenitrile, 2-(acetyloxy)- has not been specifically reported, it represents a promising avenue for achieving higher process efficiency and scalability.

Economic Considerations in Process Design

The economic viability of a chemical process is a primary driver in its design and development. Key economic factors include the cost of raw materials, energy consumption, capital investment for equipment, and waste disposal costs. A thorough economic analysis would be essential before commencing large-scale production of Undecanenitrile, 2-(acetyloxy)-. This would involve comparing the production costs of different synthetic routes and process configurations to identify the most cost-effective approach. Currently, no public data is available on the economic aspects of this compound's production.

Process Analytical Technologies (PAT) in Manufacturing

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. The goal of PAT is to ensure final product quality. mdpi.com By monitoring key process parameters in real-time, PAT enables a more controlled and efficient manufacturing process. flinders.edu.augoogle.com While PAT is widely applied in the pharmaceutical and chemical industries, its specific implementation for the manufacturing of Undecanenitrile, 2-(acetyloxy)- is not described in the available literature.

Table 3: Potential PAT Tools for Monitoring Nitrile Synthesis

PAT Tool Parameter Monitored Benefit in Manufacturing
FTIR/Raman SpectroscopyReactant and product concentration.Real-time monitoring of reaction progress and endpoint determination.
Chromatography (e.g., HPLC, GC)Purity and impurity profiling.In-process control of product quality and detection of side reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.